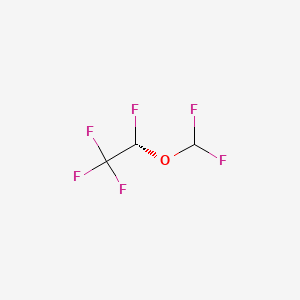
(2S)-2-(二氟甲氧基)-1,1,1,2-四氟乙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Desflurane is a halogenated ether commonly used as an inhalational anesthetic. It is known for its rapid onset and offset of action, making it a preferred choice in various surgical procedures. The compound is characterized by its low blood-gas partition coefficient, which contributes to its quick induction and recovery times.
科学研究应用
(+)-Desflurane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of halogenated ethers and their reactivity.
Biology: Researchers use (+)-Desflurane to study the effects of anesthetics on cellular processes and metabolic pathways.
Medicine: The compound is extensively studied for its pharmacokinetics and pharmacodynamics in anesthesia.
Industry: (+)-Desflurane is used in the development of new anesthetic agents and in the study of fluorinated compounds’ environmental impact.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Desflurane typically involves the fluorination of a precursor compound. One common method is the reaction of trifluoroethanol with difluoromethane in the presence of a strong acid catalyst. The reaction conditions often require low temperatures and controlled environments to ensure the selective fluorination of the compound.
Industrial Production Methods
In industrial settings, the production of (+)-Desflurane involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorine gas. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its use in medical applications.
化学反应分析
Types of Reactions
(+)-Desflurane undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, (+)-Desflurane can be oxidized to form various fluorinated by-products.
Reduction: The compound can be reduced under specific conditions to yield less fluorinated derivatives.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Substitution: Halogen exchange reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce partially fluorinated ethers.
作用机制
The primary mechanism of action of (+)-Desflurane involves its interaction with the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity and induces anesthesia. The compound also affects other ion channels and receptors, contributing to its overall anesthetic effects.
相似化合物的比较
(+)-Desflurane is often compared with other halogenated ethers such as:
- Isoflurane
- Sevoflurane
- Halothane
Uniqueness
(+)-Desflurane is unique due to its extremely low blood-gas partition coefficient, which allows for rapid induction and recovery. This property makes it particularly useful in outpatient surgeries and procedures requiring quick turnover.
List of Similar Compounds
- Isoflurane
- Sevoflurane
- Halothane
These compounds share similar structures and anesthetic properties but differ in their pharmacokinetic profiles and specific clinical applications.
属性
CAS 编号 |
142916-68-5 |
|---|---|
分子式 |
C3H2F6O |
分子量 |
168.04 g/mol |
IUPAC 名称 |
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m1/s1 |
InChI 键 |
DPYMFVXJLLWWEU-PVQJCKRUSA-N |
手性 SMILES |
[C@H](C(F)(F)F)(OC(F)F)F |
SMILES |
C(C(F)(F)F)(OC(F)F)F |
规范 SMILES |
C(C(F)(F)F)(OC(F)F)F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


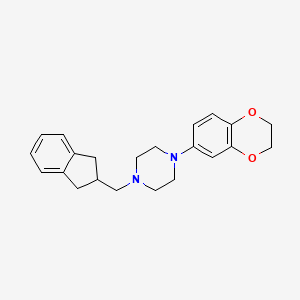
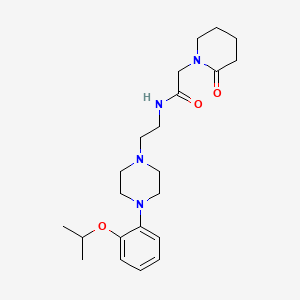
![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)
![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)
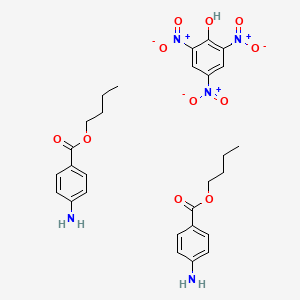

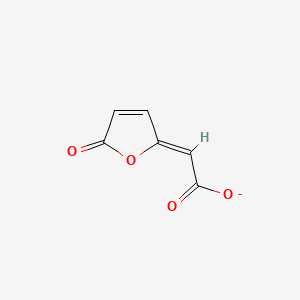
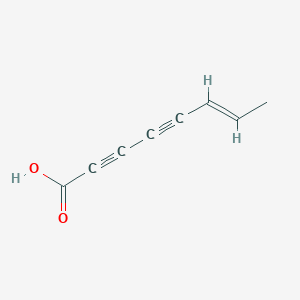
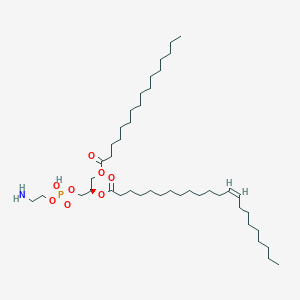
![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)
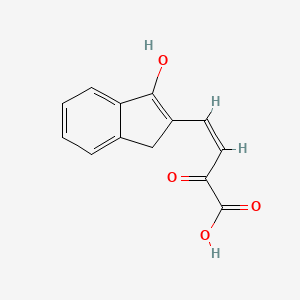
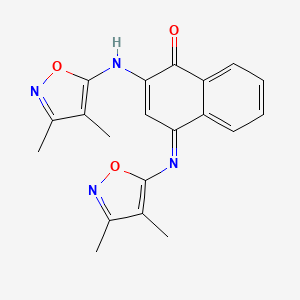

![6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4h-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1242199.png)
